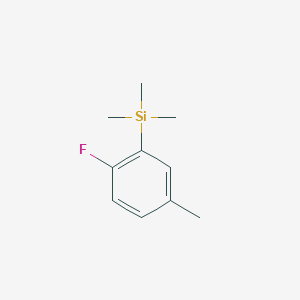

(2-Fluoro-5-methylphenyl)trimethylsilane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15FSi |

|---|---|

Molekulargewicht |

182.31 g/mol |

IUPAC-Name |

(2-fluoro-5-methylphenyl)-trimethylsilane |

InChI |

InChI=1S/C10H15FSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7H,1-4H3 |

InChI-Schlüssel |

KQMTXHMIUAESMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)F)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Chemical and Physical Properties

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine protons of the trimethylsilyl (B98337) group, a singlet for the three protons of the methyl group, and distinct signals for the three aromatic protons, with coupling patterns influenced by the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display signals for the trimethylsilyl carbons, the methyl carbon, and the six aromatic carbons, with the carbon attached to the fluorine atom and its neighbors showing characteristic C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, providing a clear indication of the presence of the fluorine atom.

Mass Spectrometry and Infrared (IR) Spectroscopy

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety.

Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, the Si-C stretching of the trimethylsilyl group, and the C-F stretching vibration.

Reactivity and Reaction Mechanisms of 2 Fluoro 5 Methylphenyl Trimethylsilane

Electrophilic Aromatic Substitution Reactions of the Fluoro-Methylphenyl Moiety

The fluoro-methylphenyl moiety of (2-Fluoro-5-methylphenyl)trimethylsilane is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of these reactions. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The trimethylsilyl (B98337) group, being large and electropositive, can also influence the position of electrophilic attack.

In a typical EAS reaction, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a carbocation intermediate, which is then stabilized by resonance. youtube.com The subsequent loss of a proton restores the aromaticity of the ring. youtube.com For this compound, electrophilic attack is expected to occur at the positions ortho and para to the activating methyl group and ortho to the deactivating fluoro group, considering the steric hindrance from the trimethylsilyl group.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of EAS on substituted benzenes can be applied. youtube.comresearchgate.net The interplay between the electronic effects of the methyl and fluoro groups and the steric bulk of the trimethylsilyl group would likely lead to a complex mixture of products, with the major isomer being determined by the specific electrophile and reaction conditions.

Nucleophilic Attack and Silyl (B83357) Group Reactivity

The trimethylsilyl (TMS) group in this compound is a key functional group that influences the molecule's reactivity. The silicon atom in the TMS group is electrophilic and can be subject to nucleophilic attack. This reactivity is central to many of the applications of aryltrimethylsilanes in organic synthesis.

The reactivity of the silyl group is significantly influenced by the electronic nature of the aromatic ring to which it is attached. The electron-donating methyl group and the electron-withdrawing fluorine atom on the phenyl ring of this compound modulate the electrophilicity of the silicon atom.

One of the characteristic reactions of the trimethylsilyl group is its cleavage from the aromatic ring. This can be achieved under various conditions, often involving fluoride (B91410) ions or acidic media. gelest.comharvard.edu Fluoride ions have a high affinity for silicon, leading to the formation of a stable silicon-fluoride bond and the cleavage of the carbon-silicon bond. harvard.edu

The trimethylsilyl group can also act as a protecting group for the aromatic ring. Its bulkiness can sterically hinder certain positions on the ring, directing reactions to other sites. wikipedia.org Following the desired transformation, the TMS group can be removed, restoring the original aromatic proton. wikipedia.org

Furthermore, the presence of the trimethylsilyl group can enhance the reactivity of the aromatic ring in certain transformations. For instance, in some cross-coupling reactions, the silyl group can facilitate transmetalation, a key step in the catalytic cycle.

Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

Aryltrimethylsilanes, including this compound, are valuable partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The trimethylsilyl group plays a crucial role in these transformations, often serving as a surrogate for a hydrogen atom that can be readily replaced.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govnih.gov While aryltrimethylsilanes are not the conventional coupling partners in Suzuki-Miyaura reactions, their use has been explored. In these cases, the trimethylsilyl group can be activated, often by fluoride ions, to facilitate transmetalation to the palladium center.

Although direct coupling of aryltrimethylsilanes in Suzuki-Miyaura reactions can be challenging, they can be converted to the corresponding boronic acids or esters, which are then used in the coupling reaction. For instance, this compound could be transformed into (2-Fluoro-5-methylphenyl)boronic acid, a more conventional substrate for Suzuki-Miyaura couplings.

| Catalyst System | Coupling Partners | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ / CsF / Ag₂O | Pentafluorophenylboronic acid, Phenyl iodide | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90 | researchgate.net |

| Pd₂(dba)₃ / P(t-Bu)₃ / CsF / Ag₂O | Pentafluorophenylboronic acid, Phenyl bromide | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90 | researchgate.net |

This table represents Suzuki-Miyaura couplings of a related fluorinated arylboronic acid, illustrating the conditions that could potentially be adapted for derivatives of this compound.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netsoton.ac.uk The Heck reaction, on the other hand, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. rsc.orgresearchgate.net

While aryltrimethylsilanes are not the typical substrates for these reactions, their conversion to the corresponding aryl halides or triflates would allow their participation in Sonogashira and Heck couplings. For example, ipso-desilylation of this compound followed by halogenation would provide the necessary precursor for these cross-coupling reactions.

Beyond the well-established Suzuki-Miyaura, Sonogashira, and Heck reactions, aryltrimethylsilanes can participate in a range of other transition metal-catalyzed transformations. nih.govacs.orgrsc.org These reactions often leverage the unique reactivity of the carbon-silicon bond.

For instance, gold-catalyzed oxidative coupling reactions have been shown to be effective with aryltrimethylsilanes as coupling partners. nih.gov These reactions proceed through an intramolecular electrophilic aromatic substitution mechanism and offer an alternative to traditional cross-coupling methods. nih.gov The use of trimethylsilanes in these reactions can reduce the formation of homocoupling byproducts. nih.gov

Furthermore, the development of new catalytic systems continues to expand the scope of reactions involving aryltrimethylsilanes. These advancements enable the synthesis of complex molecules with high efficiency and selectivity.

Cleavage and Functionalization of the Carbon-Silicon Bond in this compound

The carbon-silicon (C-Si) bond in aryltrimethylsilanes is a versatile functional handle that can be cleaved and functionalized to introduce a variety of substituents onto the aromatic ring. This process, often referred to as ipso-substitution, allows for the regioselective introduction of functional groups at the position formerly occupied by the trimethylsilyl group.

The cleavage of the C-Si bond can be achieved under various conditions, including protodesilylation, halodesilylation, and metal-catalyzed functionalization.

Protodesilylation: This reaction involves the cleavage of the C-Si bond by a proton source, typically a strong acid like trifluoroacetic acid, to replace the trimethylsilyl group with a hydrogen atom. rsc.org This can be useful for removing the silyl group after it has served its purpose as a directing or protecting group.

Halodesilylation: In this reaction, the C-Si bond is cleaved by an electrophilic halogen source, such as iodine monochloride (ICl) or bromine (Br₂), to introduce a halogen atom at the ipso position. This provides a route to aryl halides that can then be used in further cross-coupling reactions.

Metal-Catalyzed Functionalization: Transition metal catalysts can be employed to functionalize the C-Si bond. For example, palladium-catalyzed reactions can be used to introduce various groups, including acyl, alkyl, and aryl moieties, at the position of the silyl group.

The reactivity of the C-Si bond can be enhanced by increasing the coordination number of the silicon atom. nih.gov For instance, the formation of pentacoordinate or hexacoordinate silicon species can make the C-Si bond more susceptible to electrophilic cleavage. nih.gov

| Reagent | Product of C-Si Bond Cleavage |

| H₂O₂ / F⁻ | Phenol derivative |

| Trifluoroacetic acid | Protodesilylation (H replaces SiMe₃) |

| Halogens (e.g., I₂, Br₂) | Aryl halide |

| Copper(II) halides | Aryl halide |

| Palladium(II) salts | Cross-coupled products |

This table summarizes common reagents used for the cleavage and functionalization of the C-Si bond in organosilicon compounds and the resulting products. rsc.orgnih.gov

C-F Bond Activation and Functionalization Strategies in this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, the strategic placement of a trimethylsilyl group ortho to the fluorine atom in this compound can facilitate this process. The silicon atom can act as a directing group and can stabilize reactive intermediates, thereby lowering the activation energy for C-F bond cleavage.

Various transition-metal-catalyzed and metal-free strategies have been developed for the functionalization of fluoroarenes, and these can be extrapolated to this compound.

Transition-Metal-Catalyzed C-F Bond Activation:

Transition metals such as nickel, palladium, rhodium, and copper are known to mediate C-F bond activation. rsc.org These reactions often proceed through an oxidative addition mechanism where the metal center inserts into the C-F bond. The presence of the trimethylsilyl group can influence the regioselectivity of this insertion. For this compound, a transition metal catalyst could selectively activate the C-F bond, leading to a variety of cross-coupling reactions.

For instance, nickel-catalyzed cross-coupling reactions of fluoroaromatics with organozinc reagents have been reported to proceed via a radical mechanism. rsc.org Similarly, palladium-catalyzed Suzuki-type cross-coupling reactions of electron-deficient aryl fluorides with N-tosylhydrazones have been shown to involve C-F bond activation and migratory insertion of a palladium carbene. acs.org While not specifically demonstrated for this compound, these precedents suggest its potential to participate in similar transformations.

A plausible functionalization strategy would involve the nickel-catalyzed defluoro-silylation, where the C-F bond is cleaved and a new C-Si bond is formed. rsc.org This type of reaction has been shown to be effective for various inert fluoroaromatics. rsc.org

Metal-Free C-F Bond Activation:

Recent advancements have also focused on transition-metal-free methods for C-F bond activation. These approaches often utilize main-group elements or frustrated Lewis pairs (FLPs). For example, silyl lithium reagents can react with aryl fluorides in a concerted nucleophilic aromatic substitution to afford aryl silanes. dtic.mil

The following table summarizes potential C-F bond activation and functionalization strategies applicable to this compound based on analogous systems.

| Strategy | Reagents/Catalyst | Potential Product | Plausible Mechanism |

| Nickel-Catalyzed Cross-Coupling | Ni(0) catalyst, Organozinc reagent (R-ZnX) | (2-R-5-methylphenyl)trimethylsilane | Oxidative addition, Transmetalation, Reductive elimination |

| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, Boronic acid (R-B(OH)₂) | (2-R-5-methylphenyl)trimethylsilane | Oxidative addition, Transmetalation, Reductive elimination |

| Rhodium-Catalyzed C-H/C-F Activation | Rh(I) catalyst, Silane (B1218182) | Functionalized silane derivatives | Oxidative addition, Fluorine shift |

| Metal-Free Defluorosilylation | Silyl lithium reagent (R₃SiLi) | (2,5-dimethylphenyl)disilane derivative | Concerted Nucleophilic Aromatic Substitution |

Rearrangement and Cyclization Reactions Involving this compound

The ortho-disposed fluoro and trimethylsilyl groups in this compound can also facilitate unique rearrangement and cyclization reactions, often leading to the formation of silicon-containing heterocyclic compounds.

One important reaction pathway for ortho-haloaryltrimethylsilanes is the generation of arynes. Upon treatment with a strong base or a fluoride source, this compound can undergo elimination of trimethylsilyl fluoride to generate a highly reactive 4-methylbenzyne intermediate. This aryne can then be trapped by various dienophiles or nucleophiles to afford a range of substituted aromatic compounds. The Kobayashi method, which utilizes a fluoride-induced removal of a TMS group ortho to a triflate leaving group, is a well-established route to arynes, and a similar principle could apply here with the fluoride acting as the leaving group. nih.gov

Intramolecular Cyclization:

If a suitable nucleophilic or electrophilic tether is present on the trimethylsilyl group or elsewhere on the molecule, intramolecular trapping of the aryne intermediate can lead to the formation of silicon-containing heterocycles. While specific examples for this compound are not documented, intramolecular cyclizations of silyl radicals derived from arylhydrosilanes have been developed for the synthesis of silafluorenes and silaindenes. nih.gov

Furthermore, orthoesters have been widely used in heterocycle synthesis through reactions with 1,3- or 1,4-arrangements of heteroatoms. researchgate.net While not a direct rearrangement of the starting material, functionalization of this compound to introduce such functionalities could open pathways to novel heterocycles.

The table below outlines potential rearrangement and cyclization reactions.

| Reaction Type | Conditions | Intermediate | Potential Product |

| Aryne Formation | Fluoride source (e.g., CsF) or strong base | 4-Methylbenzyne | Trapped adducts with dienophiles/nucleophiles |

| Intramolecular Silyl Radical Cyclization | Radical initiator, functionalized silyl group | Silyl radical | Silicon-containing heterocycles |

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of related transformations in analogous systems provide valuable insights.

Mechanism of C-F Bond Activation:

Computational studies on the C-F bond activation of fluoroarenes have elucidated several possible pathways. In transition-metal-catalyzed reactions, the mechanism typically involves oxidative addition of the C-F bond to the metal center, followed by transmetalation and reductive elimination. rsc.org The presence of the ortho-silyl group can influence the energetics of these steps.

For metal-free defluorosilylation with silyl lithium reagents, DFT calculations have shown that the reaction proceeds through a concerted ipso-substitution mechanism rather than a classical two-step nucleophilic aromatic substitution (SNAr). dtic.mil This concerted pathway is less sensitive to the electronic nature of the aryl fluoride, allowing for the functionalization of both electron-rich and electron-poor systems.

Mechanism of Aryne Formation:

The mechanism of aryne formation from ortho-haloaryltrimethylsilanes involves the abstraction of the silyl group by a fluoride ion or a strong base, followed by the elimination of the ortho-halogen. In the case of this compound, a fluoride source would attack the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate would then collapse, eliminating the fluoride at the 2-position and forming the 4-methylbenzyne.

Computational Studies:

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the reaction mechanisms of C-F bond activation. Such studies on model compounds like (2-fluorophenyl)trimethylsilane (B3040308) could provide detailed information on the transition states and intermediates involved in the reactions of this compound, helping to rationalize observed reactivities and predict new transformations. For instance, computational work on frustrated Lewis pair (FLP) mediated C-F activation has revealed the subtle interplay of electronic and steric factors that govern the reaction pathway.

Applications of 2 Fluoro 5 Methylphenyl Trimethylsilane in Advanced Organic Synthesis

Role as a Building Block for Complex Fluorinated Aromatics

The primary application of (2-Fluoro-5-methylphenyl)trimethylsilane in organic synthesis is as a precursor for the construction of complex fluorinated aromatic compounds, particularly biaryls. The trimethylsilyl (B98337) group serves as a stable, yet reactive, surrogate for a nucleophilic carbon atom in palladium-catalyzed cross-coupling reactions.

One of the key reactions in this context is the Hiyama coupling, which forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides (like triflates). organic-chemistry.orgwikipedia.org For this compound, the crucial step is the activation of the silicon-carbon bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom, forming a pentavalent, hypercoordinated silicate (B1173343) intermediate. organic-chemistry.org This intermediate is highly reactive and readily participates in the transmetalation step of the palladium catalytic cycle, transferring the 2-fluoro-5-methylphenyl group to the palladium center. Subsequent reductive elimination yields the desired fluorinated biaryl product.

The general mechanism allows for the coupling of the 2-fluoro-5-methylphenyl moiety with a variety of aryl and heteroaryl halides. This method is advantageous due to the stability, low toxicity, and ease of handling of organosilane precursors compared to other organometallic reagents. While trimethylsilanes are generally less reactive than other organosilanes (like those with fluoro or alkoxy groups on the silicon), the use of an appropriate activator makes the coupling feasible. organic-chemistry.org

| Coupling Partner (Ar-X) | Catalyst System | Activator | Potential Product |

|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | TBAF | 2-Fluoro-4'-methoxy-5-methyl-1,1'-biphenyl |

| 3-Bromopyridine | PdCl₂(dppf) | CsF | 3-(2-Fluoro-5-methylphenyl)pyridine |

| Phenyl triflate | Pd(OAc)₂ / SPhos | TBAF | 2-Fluoro-5-methyl-1,1'-biphenyl |

Similarly, this compound could potentially be used in Suzuki-Miyaura type couplings, although this often requires conversion of the silane (B1218182) to a boronic acid or ester. The fluorine atom at the ortho-position of the aromatic ring can influence the electronic properties and conformation of the resulting biaryl products, which is a critical design element in medicinal chemistry and materials science.

Precursor for Synthesizing Biologically Relevant Structural Motifs

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoro-5-methylphenyl motif is found in various compounds explored for their biological activity.

For instance, benzoxazole (B165842) derivatives containing a fluorinated phenyl group have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.govnih.gov Specifically, a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles has shown potential anticancer activity. nih.govnih.govelsevierpure.com While published syntheses of these specific compounds may start from different precursors like fluorophenols, this compound represents a viable alternative starting material for introducing the key 2-fluoro-5-methylphenyl fragment via cross-coupling reactions during the synthesis of analogous structures.

Furthermore, the 2-fluoro-5-methylphenyl moiety has been incorporated into more complex structures, such as (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketones, whose crystal structures have been analyzed. researchgate.net The synthesis of such complex molecules often relies on building block approaches where fragments like the one provided by this compound are crucial. The presence of fluorine is also a key feature in many modern agrochemicals, where it can lead to increased efficacy and selectivity. nih.gov

| Structural Motif | Potential Biological Application | Relevance of Fluorine |

|---|---|---|

| Fluorinated Benzoxazoles | Anticancer nih.govnih.gov | Enhances lipophilicity and binding interactions |

| Fluorinated Biaryls | Various pharmaceuticals | Blocks metabolic oxidation sites, improves pharmacokinetic profile |

| Fluorinated Heterocycles | Agrochemicals, nih.gov Antivirals mdpi.comnih.gov | Modulates electronic properties and metabolic stability |

Utility in Material Science Precursor Synthesis

Fluorinated organic compounds are of significant interest in material science, particularly for the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The introduction of fluorine atoms can profoundly alter the physical properties of materials, such as thermal stability, phase behavior, and electronic characteristics. nih.gov

This compound can serve as a precursor for fluorinated liquid crystals. The 2-fluoro-5-methylphenyl group can be incorporated into mesogenic (liquid crystal-forming) core structures. The fluorine substituent is known to introduce lateral dipole moments and can influence the molecular packing and, consequently, the mesophase properties like clearing point and dielectric anisotropy. mdpi.com

In the field of organic electronics, fluorinated aromatic units are used to tune the energy levels (HOMO/LUMO) of materials used in OLEDs and organic photovoltaics. By participating in cross-coupling reactions, this compound can be used to synthesize fluorinated analogues of known organic electronic materials to optimize their performance.

Furthermore, this compound could be a monomer precursor for synthesizing fluorinated polymers. pageplace.denih.gov20.210.105 Polymers containing the 2-fluoro-5-methylphenyl side chain could exhibit unique properties such as high thermal stability, low surface energy, and specific gas permeability, making them suitable for applications in specialty membranes or high-performance coatings.

Application in Stereoselective Synthesis

In stereoselective synthesis, where the three-dimensional arrangement of atoms is controlled, the steric and electronic properties of substrates and reagents are paramount. While direct examples involving this compound are not prominent in the literature, its structural features suggest potential applications.

The presence of substituents ortho to the reactive site can influence the stereochemical outcome of a reaction. In palladium-catalyzed cross-coupling reactions, such as an atroposelective Hiyama coupling to form axially chiral biaryls, the ortho-fluoro group on the silane could play a role in controlling the rotational barrier around the newly formed C-C bond, thereby influencing the enantioselectivity. acs.org The steric bulk of the trimethylsilyl group, combined with the electronic influence of the fluorine, could be exploited in directed metalation reactions, where a nearby functional group is introduced with specific stereochemistry.

Moreover, in reactions involving frustrated Lewis pairs (FLPs) for C-F bond activation, the substitution pattern on the aromatic ring can impact selectivity. nih.govsemanticscholar.org While this typically involves activating a C-F bond, the principles of stereocontrol derived from such studies could be applied to reactions where this compound acts as the substrate, with its substituents guiding the approach of a reagent to a different part of the molecule.

Reagent in Catalytic Cycles and Ligand Design

This compound is a valuable precursor for the synthesis of specialized ligands used in transition-metal catalysis. Phosphine (B1218219) ligands, for example, are fundamental in many catalytic processes, and their properties can be finely tuned by altering the substituents on the phosphorus atom. nih.govcardiff.ac.ukresearchgate.net

A common route to arylphosphines involves the reaction of an organolithium or Grignard reagent with a chlorophosphine. This compound can be converted to its corresponding organolithium species via lithium-halogen exchange (after conversion to an aryl halide) or potentially through other silyl-to-lithium transformations. Reaction of this organolithium with a reagent like dichlorophenylphosphine (B166023) would yield a (2-fluoro-5-methylphenyl)phenylphosphine ligand.

The electronic and steric properties of such a ligand would be directly influenced by the 2-fluoro and 5-methyl groups.

Electronic Effect : The highly electronegative fluorine atom acts as an electron-withdrawing group, which would decrease the electron-donating ability of the phosphine ligand. This can impact the reactivity and stability of the metal catalyst to which it is coordinated. nih.gov

Steric Effect : The ortho-fluoro and meta-methyl groups contribute to the steric bulk around the phosphorus atom, influencing the coordination geometry of the metal center and potentially enhancing selectivity in catalytic reactions like cross-coupling or asymmetric hydrogenation.

| Ligand Type | Synthetic Precursor | Key Structural Features | Predicted Influence on Catalyst |

|---|---|---|---|

| Tertiary Arylphosphine | (2-Fluoro-5-methylphenyl)lithium | Ortho-fluoro group (electron-withdrawing) | Modifies electronic properties (less electron-donating), potentially stabilizing lower oxidation states of the metal. |

| Tertiary Arylphosphine | (2-Fluoro-5-methylphenyl)lithium | Ortho-fluoro and meta-methyl groups | Contributes to steric bulk, influencing selectivity (e.g., regioselectivity or enantioselectivity) in catalysis. |

By systematically modifying ligands with such fluorinated building blocks, chemists can fine-tune the performance of catalysts for specific and challenging chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Methylphenyl Trimethylsilane and Its Intermediates

High-Resolution NMR Spectroscopy for Mechanistic Insights (e.g., 2D NMR, Solid-State NMR, Multinuclear Studies)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of (2-Fluoro-5-methylphenyl)trimethylsilane. Multinuclear studies, including ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR, provide a complete picture of the molecule's framework and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the trimethylsilyl (B98337) (TMS) group protons. The nine protons of the TMS group will appear as a sharp singlet, typically in the 0.2-0.4 ppm range, due to the electropositive nature of silicon. The three aromatic protons will appear as complex multiplets in the aromatic region (approx. 6.8-7.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine, methyl, and TMS substituents.

¹³C NMR: The ¹³C NMR spectrum would display signals for the methyl carbon, the TMS methyl carbons, and the six aromatic carbons. The carbon directly bonded to the silicon atom (C-Si) would show a characteristic chemical shift. Furthermore, the aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (¹J_CF_, ²J_CF_, etc.), providing valuable connectivity information.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative. thescipub.com A single resonance is expected for the fluorine atom on the aromatic ring, with its chemical shift being highly sensitive to the electronic environment. Coupling to nearby protons (³J_FH_) would be observable in the proton-coupled spectrum.

²⁹Si NMR: Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, its NMR spectrum can provide direct information about the silicon environment. A single resonance would be expected, with a chemical shift characteristic of aryltrimethylsilanes.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivity. For instance, an HMBC experiment would show correlations between the TMS protons and the silicon-bearing aromatic carbon, confirming the attachment of the silyl (B83357) group. In mechanistic studies, techniques like real-time monitoring of reactions by NMR can track the consumption of reactants and the formation of intermediates and products, providing crucial kinetic and mechanistic data. uvic.ca

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H (TMS, -Si(CH₃)₃) | ~0.3 | s (9H) |

| ¹H (Aromatic) | ~6.8 - 7.5 | m (3H) |

| ¹³C (TMS, -Si(CH₃)₃) | ~ -1.0 | q |

| ¹³C (Aromatic) | ~125 - 145 | d, dd (with C-F couplings) |

| ¹⁹F | ~ -110 to -120 | m |

| ²⁹Si | ~ -5 to -10 | m |

Note: Predicted values are based on typical ranges for similar structural motifs.

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While this compound is a liquid at room temperature, its crystalline derivatives could be prepared for analysis. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

For a suitable crystalline derivative, the analysis would reveal:

The Si-C bond length between the silicon atom and the aromatic ring.

The C-F bond length and the planarity of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as C-H···F or C-H···π interactions, which govern the crystal packing. mdpi.comnih.gov

Vibrational Spectroscopy (Raman, IR) for Studying Bonding and Interactions in Reaction Environments

Key expected vibrational modes include:

Si-(CH₃)₃ Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes, and characteristic Si-C stretching and rocking modes. The symmetric deformation of the Si(CH₃)₃ group typically appears as a strong band in the IR spectrum around 1250 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching modes above 3000 cm⁻¹, and C=C stretching modes in the 1400-1600 cm⁻¹ region.

C-F and C-Si Bonds: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ range. The C(aryl)-Si stretch is weaker and appears at a lower frequency.

These techniques are particularly useful for studying reaction environments. For example, the disappearance of a reactant's characteristic peak or the appearance of a new peak corresponding to a product or intermediate can be monitored in real-time (in situ IR/Raman) to understand reaction kinetics and mechanisms.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3050 - 3100 |

| Aliphatic C-H Stretch | -CH₃ | 2900 - 2980 |

| Aromatic C=C Stretch | Ar C=C | 1580 - 1610, 1470 - 1500 |

| Si-CH₃ Symmetric Deformation | Si(CH₃)₃ | ~1250 |

| C-F Stretch | Ar-F | 1200 - 1300 |

| Si-CH₃ Rocking | Si(CH₃)₃ | ~840 |

| C(aryl)-Si Stretch | Ar-Si | 700 - 800 |

Note: Predicted values are based on typical frequency ranges for the specified functional groups.

Mass Spectrometry (High-Resolution and Tandem) for Reaction Monitoring and Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₅FSi).

When coupled with techniques like Gas Chromatography (GC-MS), it allows for the separation and identification of components in a reaction mixture. thescipub.com The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern for aryltrimethylsilanes. nih.govnih.gov

Expected key fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a very common pathway for trimethylsilyl compounds, leading to a stable [M-15]⁺ ion (m/z 167 for C₉H₁₂FSi⁺). This is often the base peak in the spectrum.

Formation of the trimethylsilyl cation: The [Si(CH₃)₃]⁺ ion at m/z 73 is a diagnostic peak for TMS-containing compounds.

Rearrangements and further fragmentation: The [M-15]⁺ ion can undergo further fragmentation, such as the loss of neutral molecules.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (e.g., the molecular ion or a key fragment) and induce further fragmentation. This provides detailed structural information and helps in differentiating isomers. In reaction monitoring, MS can track the masses of reactants, intermediates, and products over time, offering powerful insights into reaction pathways, especially for identifying transient or low-concentration species. uvic.ca

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Ion Formula | Description |

| 182 | [C₁₀H₁₅FSi]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₁₂FSi]⁺ | [M - CH₃]⁺ |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic and thus EPR-silent, its radical cation could potentially be formed under certain reaction conditions, such as through a single-electron transfer (SET) process. nih.govnih.gov

If the radical cation, [this compound]•+, were generated, EPR spectroscopy would be the ideal tool for its characterization. rsc.org The EPR spectrum would provide:

The g-value: This parameter is characteristic of the radical's electronic environment.

Hyperfine Coupling Constants (hfc): The unpaired electron will interact (couple) with the magnetic moments of nearby nuclei like ¹H, ¹⁹F, and ²⁹Si. The resulting splitting pattern and the magnitude of the hfc values reveal the distribution of the unpaired electron's spin density across the molecule.

For instance, studies on the radical cation of trimethyl(p-tolyl)silane show significant spin density on the aromatic ring. rsc.org Similarly, for the radical cation of this compound, one would expect to observe hyperfine coupling to the aromatic protons, the methyl group protons, and the fluorine nucleus. This data would be critical in understanding the electronic structure of the radical intermediate and its subsequent reactivity in proposed mechanistic pathways involving SET. nih.govacs.org

Theoretical and Computational Chemistry Studies of 2 Fluoro 5 Methylphenyl Trimethylsilane

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Fluoro-5-methylphenyl)trimethylsilane, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods would be used to solve the electronic Schrödinger equation. mdpi.com Such studies would elucidate the distribution of electron density, the nature of the covalent bonds (e.g., C-Si, C-F, Si-C), and the influence of the fluorine and trimethylsilyl (B98337) groups on the aromatic ring's electronic properties. Analysis of the molecular orbitals would provide a quantitative picture of the bonding and anti-bonding interactions that govern the molecule's stability and structure. mdpi.com However, specific values for bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating chemical reactivity and mechanisms. peerj.com By applying DFT, researchers could model the reaction pathways of this compound in various chemical transformations. For instance, DFT calculations could predict the transition state structures and activation energies for electrophilic aromatic substitution, desilylation reactions, or reactions involving the fluoro or methyl substituents. researchgate.netresearchgate.net This would provide critical insights into reaction kinetics and help rationalize experimentally observed product distributions. peerj.com Mechanistic studies, supported by DFT, could clarify the involvement of intermediates and the step-by-step process of bond formation and cleavage. researchgate.net At present, no specific DFT studies detailing reaction mechanisms or transition states for this compound have been published.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a view of their motion and interactions with their environment. peerj.com An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic behavior, including the rotation of the trimethylsilyl group and the vibrational modes of the molecule. In a condensed phase, simulations could detail the intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, governing its interactions with solvent molecules or other species. peerj.com This information is crucial for understanding its physical properties like solubility and diffusion. Specific force field parameters and simulation results for this compound are not currently available.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis of this compound would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. nih.govrsc.org This is particularly relevant for understanding the rotational barrier of the trimethylsilyl group relative to the phenyl ring. By mapping the energy landscape, one can determine the global minimum energy structure and the relative populations of different conformers at a given temperature. nih.gov Such an analysis for related 2-substituted benzaldehydes and acetophenones has been performed, but a specific energy landscape map for this compound is not documented. rsc.org

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.comyoutube.com For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated to predict its behavior in pericyclic reactions, cycloadditions, and interactions with other reagents. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. ajchem-a.comresearchgate.netresearchgate.net While FMO theory provides a powerful predictive framework, the specific HOMO-LUMO energies and orbital plots for this compound are not reported in the available scientific literature.

Derivatives and Analogues of 2 Fluoro 5 Methylphenyl Trimethylsilane

Systematic Structural Modifications of the Aryl Moiety

Systematic structural modifications of the aryl ring in (2-fluoro-5-methylphenyl)trimethylsilane involve altering the position and nature of the substituents. These changes can have a significant impact on the electronic and steric properties of the molecule, thereby influencing its reactivity.

Key modifications to the aryl moiety include:

Introduction of Additional Substituents: Further functionalization of the aryl ring can lead to a diverse range of analogues. For example, the introduction of a chloro group can yield compounds like (2-chloro-5-fluoro-4-methylphenyl)trimethylsilane. The presence of additional halogen atoms can provide extra handles for cross-coupling reactions or modify the electronic landscape of the molecule.

Variation of the Alkyl Group: The methyl group can be replaced by other alkyl or functionalized alkyl groups to modulate the steric hindrance and electronic effects. While direct examples for this compound are not extensively documented in readily available literature, the synthesis of various ring-disubstituted isobutyl phenylcyanoacrylates from corresponding benzaldehydes, including a 2-fluoro-5-methyl substituted variant, demonstrates the feasibility of incorporating different alkyl groups. chemrxiv.org

These structural modifications allow for the creation of a library of fluoroaryl silanes with tailored properties for specific applications in organic synthesis and materials science.

Table 1: Examples of Systematically Modified Aryl Moieties in Fluoro-Methylphenyl-Silane Derivatives

| Compound Name | Structural Modification |

|---|---|

| (3-Fluoro-5-methylphenyl)trimethylsilane | Positional isomer of the fluoro and methyl groups. |

| (5-Fluoro-2-methylphenyl)trimethylsilane | Positional isomer of the fluoro and methyl groups. |

| (2-Chloro-5-fluoro-4-methylphenyl)trimethylsilane | Introduction of an additional chloro substituent. |

| (2-fluoro-5-methoxy-3-methylphenyl)trimethylsilane | Introduction of a methoxy (B1213986) group. |

Variations in the Silyl (B83357) Group (e.g., triethylsilane, triphenylsilane (B1312308) analogues)

The trimethylsilyl (B98337) (TMS) group in this compound can be replaced by other silyl moieties to alter the steric bulk and electronic nature of the silicon center. These variations can influence the stability of the C-Si bond and the reactivity of the compound in silyl-transfer and cross-coupling reactions.

Common variations of the silyl group include:

Triethylsilyl (TES) Analogues: Replacing the methyl groups with ethyl groups to form a (2-fluoro-5-methylphenyl)triethylsilane would increase the steric hindrance around the silicon atom. This can lead to greater selectivity in certain reactions. Triethylsilane is a well-known reagent in organic synthesis, often used in reductions. orgsyn.orggoogle.com Its derivatives are generally stable and can be synthesized using methods analogous to those for trimethylsilyl compounds.

Triphenylsilyl (TPS) Analogues: The introduction of three phenyl groups on the silicon atom would result in a significantly more sterically demanding and electronically different analogue, (2-fluoro-5-methylphenyl)triphenylsilane. The phenyl groups can influence the reactivity through their electronic effects and provide a much larger steric profile, which can be advantageous in directing reaction pathways.

Other Alkyl and Aryl Silyl Analogues: A wide range of other silyl groups can be envisioned, such as tert-butyldimethylsilyl (TBDMS) or dimethylphenylsilyl groups. The choice of the silyl group is often dictated by the specific requirements of the synthetic application, including its stability under various reaction conditions and the ease of its subsequent removal or transformation.

The synthesis of these analogues would typically involve the reaction of the corresponding organometallic derivative of 2-fluoro-5-methylbenzene with the appropriate chlorosilane (e.g., triethylchlorosilane or triphenylchlorosilane).

Table 2: Potential Variations of the Silyl Group

| Silyl Group | Analogue Name | Key Features |

|---|---|---|

| Triethylsilyl (TES) | (2-Fluoro-5-methylphenyl)triethylsilane | Increased steric bulk compared to TMS. |

| Triphenylsilyl (TPS) | (2-Fluoro-5-methylphenyl)triphenylsilane | Significant steric hindrance and altered electronic properties. |

| tert-Butyldimethylsilyl (TBDMS) | (2-Fluoro-5-methylphenyl)-tert-butyldimethylsilane | Common protecting group with moderate steric bulk. |

| Dimethylphenylsilyl | (2-Fluoro-5-methylphenyl)dimethylphenylsilane | Combination of alkyl and aryl substituents on silicon. |

Comparative Reactivity and Synthetic Utility of Related Fluoroaryl Silanes

Fluoroaryl silanes, including this compound and its analogues, are valuable reagents in organic synthesis, primarily due to the unique properties conferred by the fluorine and silyl substituents.

The reactivity of these compounds is largely governed by:

The C-Si Bond: The carbon-silicon bond can be cleaved under specific conditions, allowing the fluoroaryl group to act as a nucleophile or to be transferred in cross-coupling reactions. The presence of the electron-withdrawing fluorine atom can influence the polarity and strength of this bond.

The Fluorine Substituent: The fluorine atom directs ortho-lithiation, which is a common strategy for the synthesis of polysubstituted aromatic compounds. It also activates the aryl ring for nucleophilic aromatic substitution under certain conditions.

The Silyl Group as a Directing Group: The trimethylsilyl group can act as a removable blocking or directing group, enabling regioselective functionalization of the aromatic ring.

In comparison to non-fluorinated aryl silanes, fluoroaryl silanes often exhibit enhanced reactivity in certain transformations due to the electronic effects of the fluorine atom. For example, in palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of fluorine can facilitate the reductive elimination step.

The synthetic utility of these compounds is broad and includes:

Precursors for Cross-Coupling Reactions: They serve as effective nucleophilic partners in Hiyama and other palladium-catalyzed cross-coupling reactions to form C-C bonds.

Generation of Arynes: Under specific conditions, ortho-silyl aryl halides or triflates can serve as precursors for the in-situ generation of arynes, which are highly reactive intermediates for the synthesis of complex molecules. researchgate.net

Directed Ortho-Metalation: The interplay between the fluorine and silyl groups can be exploited to achieve highly regioselective metalation and subsequent functionalization of the aromatic ring.

The specific substitution pattern on the aryl ring and the nature of the silyl group in analogues of this compound allow for a nuanced control over their reactivity and synthetic applications.

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel analogues of this compound generally follows established methodologies in organosilicon chemistry. A common approach involves the reaction of an organometallic reagent derived from a substituted 2-fluorotoluene (B1218778) with a suitable silyl halide.

A general synthetic route can be outlined as follows:

Formation of an Organometallic Reagent: A precursor, such as 1-bromo-2-fluoro-5-methylbenzene, is treated with a strong base (e.g., n-butyllithium) or a metal (e.g., magnesium) to generate the corresponding organolithium or Grignard reagent.

Silylation: The organometallic intermediate is then quenched with a silyl halide, such as trimethylsilyl chloride, to afford the desired fluoroaryl silane (B1218182).

The synthesis of novel analogues with further substitutions on the aryl ring would require appropriately functionalized starting materials. For instance, the synthesis of novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles has been reported, which involves multi-step protocols starting from substituted phenols. nih.govresearchgate.net This highlights the potential for creating complex molecules derived from the (2-fluoro-5-methylphenyl) scaffold.

The characterization of these novel analogues relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 29Si NMR are crucial for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the new compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-F and Si-C bonds.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure in the solid state.

The development of new synthetic routes and the thorough characterization of novel analogues of this compound continue to be an active area of research, driven by the demand for new building blocks in medicinal chemistry and materials science. nih.gov

Future Directions and Emerging Research Opportunities in 2 Fluoro 5 Methylphenyl Trimethylsilane Chemistry

Exploration of Novel Catalytic Transformations

The unique structure of (2-Fluoro-5-methylphenyl)trimethylsilane, featuring both a C-Si bond and a C-F bond, presents significant opportunities for the development of novel catalytic transformations. The activation and transformation of the highly inert C-F bond in fluoroaromatics is a considerable challenge and a highly desirable process in organic chemistry. mdpi.com Future research will likely focus on creating sophisticated catalyst systems capable of selective activation.

Key research avenues include:

Selective C-F vs. C-Si Bond Activation: Designing transition-metal catalysts (e.g., based on nickel, palladium, or copper) that can selectively cleave either the C(sp²)-Si bond for traditional cross-coupling reactions or the robust C(sp²)-F bond for late-stage functionalization. This selectivity would provide unprecedented control over molecular assembly.

Dual-Catalytic Cycles: Developing processes where both the silyl (B83357) and fluoro groups are sequentially or concurrently functionalized in a one-pot reaction, streamlining the synthesis of complex polysubstituted aromatic compounds.

Photoredox and Electrocatalysis: Harnessing light or electrical energy to enable transformations that are difficult to achieve under thermal conditions. These methods could provide new pathways for C-F and C-Si bond functionalization under milder conditions. For instance, Ni-catalyzed coupling reactions have proven effective for defluorocoupling in other N-heterocyclic aryl fluorides. mdpi.com

| Potential Catalytic Transformation | Catalyst System | Bond Activated | Potential Product Class |

| Defluorinative Borylation | Palladium/LiHMDS | C-F | Fluoroaryl Boronates |

| Hiyama Cross-Coupling | Palladium/Fluoride (B91410) Source | C-Si | Biaryls, Arylalkenes |

| Sonogashira Coupling | Palladium/Copper | C-F | Aryl Alkynes |

| C-H Functionalization | Rhodium/Iridium | C-H | Ortho-functionalized Derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. chemanager-online.com Flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time, which is crucial when dealing with highly reactive intermediates or exothermic reactions. amf.ch

Future integration will likely involve:

Enhanced Safety: Many reactions involving organosilanes, such as metalation with organolithium reagents, are highly exothermic and require cryogenic temperatures in batch. sci-hub.se Flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, enabling such reactions to be performed safely at higher temperatures. amf.chmdpi.com

Improved Yield and Purity: Precise control over stoichiometry and reaction time in flow systems minimizes the formation of byproducts, often leading to higher yields and cleaner reaction profiles, reducing the need for extensive purification. mdpi.com

Automated Synthesis: The development of automated platforms that integrate flow reactors can streamline the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients (APIs). nih.gov An automated system could perform a sequence of reactions—for example, a Grignard formation, followed by silylation to form the title compound, and a subsequent cross-coupling—without manual intervention. This approach has been successfully applied to the synthesis of complex radiolabeled PET probes. nih.govnih.gov

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. Future research on this compound will be geared towards developing more sustainable synthetic protocols.

Key areas for improvement include:

Catalytic over Stoichiometric Reagents: Shifting from stoichiometric activating reagents to catalytic systems to reduce waste and improve atom economy.

Greener Solvents: Replacing hazardous and environmentally persistent solvents with more benign alternatives like bio-based solvents or even water, where possible.

Energy Efficiency: Utilizing energy-efficient technologies like microwave irradiation or flow chemistry, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The development of an eco-friendly synthesis for trifluoromethanesulfonyl fluoride (TFSF) highlights a successful application of green chemistry principles, such as optimizing reaction conditions to achieve high yield and purity while minimizing environmental impact. mdpi.com

| Green Chemistry Principle | Application in this compound Chemistry | Anticipated Benefit |

| Atom Economy | Use of catalytic C-F and C-H activation reactions. | Reduction of inorganic waste. |

| Safer Solvents & Auxiliaries | Replacement of chlorinated solvents with bio-derived alternatives (e.g., 2-MeTHF). | Reduced environmental persistence and toxicity. |

| Design for Energy Efficiency | Implementation of flow chemistry and microwave-assisted synthesis. | Lower energy consumption and faster reactions. |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the synthesis of the aromatic core. | Reduced reliance on petrochemicals. |

Investigation of Advanced Spectroscopic Techniques for In Situ Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. The application of advanced, non-invasive spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound is a critical future direction.

These techniques include:

Process Analytical Technology (PAT): Implementing tools like in situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time.

High-Resolution NMR: Using specialized NMR techniques to identify transient intermediates in complex catalytic cycles, providing direct evidence for proposed reaction mechanisms.

Mass Spectrometry: Employing techniques like reaction-monitoring mass spectrometry to gain immediate insights into reaction progress and byproduct formation, which is particularly powerful when integrated with flow chemistry systems.

This data allows for rapid reaction optimization, ensuring higher yields and purity while minimizing the number of trial-and-error experiments.

Further Computational Insights into Complex Reaction Systems

Theoretical and computational chemistry are indispensable tools for modern chemical research. chemrxiv.org Applying these methods to the chemistry of this compound can provide profound insights that are difficult to obtain through experimentation alone.

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to map out the complete energy profiles of catalytic reactions, identifying transition states and key intermediates. This can help explain observed selectivity and guide the design of more efficient catalysts.

Predictive Modeling: Developing models to predict the outcome of reactions under various conditions, accelerating the discovery of new transformations. Computational findings have already been used to offer clarity into the reactivity of other fluorinated compounds. acs.org

Catalyst Design: Employing computational screening to design novel ligands or catalysts with enhanced activity and selectivity for specific transformations of this compound, thereby reducing the experimental effort required.

Q & A

Q. What are the recommended synthetic pathways for (2-Fluoro-5-methylphenyl)trimethylsilane in academic laboratories?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A multi-step approach may include:

- Step 1: Preparation of the aryl halide precursor (e.g., 2-fluoro-5-methylbromobenzene).

- Step 2: Silane group introduction via Grignard or Kumada coupling using trimethylsilyl chloride under inert conditions.

- Step 3: Purification via column chromatography or distillation.

Key variables include solvent choice (e.g., THF for solubility), catalyst optimization (e.g., palladium for cross-coupling), and reaction temperature (room temperature to 80°C) . Monitor progress using thin-layer chromatography (TLC) and characterize intermediates via NMR and mass spectrometry.

Q. How should researchers safely handle and store this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and incompatible materials (e.g., strong acids/bases) .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste.

Q. What analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positions and silane group integration.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- Infrared Spectroscopy (IR): Identify Si–C and C–F bond vibrations (~1250 cm⁻¹ for CF₃; ~840 cm⁻¹ for Si–CH₃).

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Advanced Research Questions

Q. How does the electronic and steric profile of the trimethylsilyl group influence reactivity in cross-coupling reactions?

The trimethylsilyl group acts as a directing and protecting group:

- Electron-withdrawing effect: Enhances electrophilicity of the aromatic ring, facilitating nucleophilic substitution at specific positions.

- Steric hindrance: Limits accessibility to the silicon center, reducing unwanted side reactions.

- Silicon’s hypervalency: Enables unique reaction pathways, such as Brook rearrangements or desilylation under acidic conditions. Computational studies (DFT) can model these effects to predict regioselectivity .

Q. What computational strategies can predict the physicochemical properties of this compound?

- Quantum Chemical Calculations (DFT): Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess reactivity.

- Quantitative Structure-Property Relationship (QSPR): Correlate structural descriptors (e.g., logP, polar surface area) with properties like solubility or thermal stability.

- Machine Learning Models: Train neural networks on datasets of similar silanes to predict toxicity or degradation pathways .

Q. How can researchers address contradictions in decomposition data during thermal stability studies?

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts.

- Isothermal Calorimetry: Monitor heat flow to detect exothermic decomposition events.

If data gaps exist (e.g., unknown hazardous byproducts), assume worst-case scenarios and implement redundant safety measures (e.g., secondary containment) .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Directing Group Effects: The fluorine atom directs electrophiles to the para position relative to itself, while the methyl group may act as a weak ortho/para director.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance electrophile activation.

- Catalyst Design: Use Lewis acids (e.g., AlCl₃) to stabilize transition states. Experimental validation via kinetic studies and isotopic labeling is recommended .

Q. What are potential applications of this compound in materials science?

- Polymer Functionalization: As a monomer for silicon-containing polymers with enhanced thermal stability.

- Surface Modification: Silane groups enable covalent bonding to silica substrates for coatings or sensors.

- Photonics: Fluorinated aromatic systems may exhibit unique optical properties for OLEDs or liquid crystals. Pilot studies should assess compatibility with target matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.